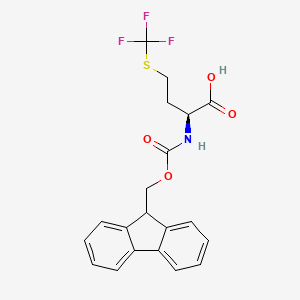

Fmoc-Met(CF3)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAUMRLXZBQOAJ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Met(CF3)-OH

Introduction

For researchers, scientists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced properties is perpetual. The strategic incorporation of non-canonical amino acids is a powerful tool in this endeavor, offering the potential to modulate a peptide's conformational stability, proteolytic resistance, and pharmacokinetic profile. Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive technical overview of Fmoc-Met(CF3)-OH, a trifluoromethylated analog of methionine, designed to be a valuable resource for its synthesis, handling, and application in solid-phase peptide synthesis (SPPS).

The Genesis of this compound: Synthesis and Characterization

The journey to utilizing any modified amino acid in peptide synthesis begins with its robust and well-characterized synthesis. This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-S-trifluoromethyl-L-homocysteine, is not as commonly available as its canonical counterpart, necessitating a clear understanding of its preparation for bespoke applications.

Synthesis of S-Trifluoromethyl-L-homocysteine (L-TFM)

The synthesis of the unprotected amino acid, L-TFM, is a critical first step. A plausible and efficient synthetic route commences from N-acetyl-D,L-homocysteine thiolactone and introduces the trifluoromethyl group via a reaction with trifluoromethyl iodide.

Experimental Protocol: Synthesis of L-S-Trifluoromethyl-homocysteine

-

Reaction Setup: In a suitable reaction vessel, dissolve N-acetyl-D,L-homocysteine thiolactone in an appropriate solvent, such as a mixture of liquid ammonia and an organic co-solvent, under an inert atmosphere (e.g., argon or nitrogen).

-

Trifluoromethylation: Introduce trifluoromethyl iodide (CF3I) to the reaction mixture. The reaction is typically carried out at low temperatures to control the reactivity of the reagents.

-

Work-up and Hydrolysis: Following the completion of the trifluoromethylation reaction, the reaction mixture is carefully quenched. The N-acetyl protecting group is then removed by acid or enzymatic hydrolysis to yield the free amino acid, S-trifluoromethyl-L-homocysteine.

-

Purification: The crude product is purified using standard techniques such as ion-exchange chromatography or crystallization to obtain the pure L-TFM.

N-Terminal Fmoc Protection

With the successful synthesis of L-TFM, the subsequent crucial step is the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This protection is essential for its use in Fmoc-based SPPS.[1]

Experimental Protocol: Fmoc Protection of L-TFM

-

Dissolution: Dissolve S-trifluoromethyl-L-homocysteine in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group and facilitate the reaction.

-

Fmocylation: Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in an organic solvent like dioxane or acetone to the aqueous solution of the amino acid. The reaction is typically stirred at room temperature for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amino acid.

-

Work-up and Purification: Upon completion, the reaction mixture is acidified to protonate the carboxylic acid. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization to yield the final product with high purity.

Core Chemical Properties of this compound

The introduction of the trifluoromethyl group significantly alters the chemical properties of the methionine side chain, which in turn influences its behavior in peptide synthesis and the properties of the final peptide.

| Property | Fmoc-Met-OH | This compound | Rationale for Difference |

| Molecular Weight | 371.45 g/mol | 425.41 g/mol | Addition of three fluorine atoms and removal of three hydrogen atoms. |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents.[1] | Expected to have good solubility in common SPPS solvents like DMF and NMP, similar to other Fmoc-amino acids. The increased hydrophobicity of the CF3 group may slightly alter solubility characteristics. | The bulky and lipophilic Fmoc group generally ensures good solubility in organic solvents.[2] |

| Stability to Oxidation | The thioether side chain is susceptible to oxidation to the corresponding sulfoxide and sulfone, particularly during cleavage. | The electron-withdrawing nature of the trifluoromethyl group is expected to render the sulfur atom less nucleophilic and therefore more resistant to oxidation compared to the methyl group in methionine. | The high electronegativity of fluorine atoms reduces the electron density on the sulfur atom, making it less prone to oxidation. |

| Handling and Storage | Should be stored at low temperatures (-20°C) to minimize degradation. | Recommended storage at -20°C to ensure long-term stability and prevent potential degradation. | Standard practice for storing valuable and sensitive reagents to maintain their integrity over time. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS follows the general principles of the Fmoc/tBu strategy. However, certain considerations should be taken into account to ensure successful incorporation and to maintain the integrity of the modified residue.

SPPS Workflow Overview

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of this compound.

Caption: General workflow for the incorporation of this compound in SPPS.

Coupling Reactions

The choice of coupling reagent is critical for achieving high coupling efficiency, especially with modified amino acids.

Recommended Coupling Reagents:

-

HBTU/HOBt or HATU/HOAt: These phosphonium- and uronium-based reagents are highly efficient and are recommended for the coupling of this compound. They generate the active ester in situ, leading to rapid and complete coupling.

-

DIC/OxymaPure®: This carbodiimide-based activation method with OxymaPure® as an additive is another excellent choice, known for its low racemization potential and high efficiency.

Experimental Protocol: Manual Coupling of this compound

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. The stability of the S-CF3 bond under standard acidic cleavage conditions is a key consideration.

Cleavage Cocktail Considerations:

While the S-CF3 bond is expected to be more stable than the S-CH3 bond, it is still prudent to use a cleavage cocktail that minimizes potential side reactions.

-

Reagent K (TFA/water/phenol/thioanisole/EDT): This is a standard cleavage cocktail that is generally effective. The scavengers in this mixture help to quench reactive species generated during cleavage.

-

Modified Cleavage Cocktails: For peptides that are particularly sensitive, the inclusion of scavengers like triisopropylsilane (TIS) is recommended to effectively scavenge any carbocations that may be formed.

Experimental Protocol: Cleavage of a Met(CF3)-Containing Peptide

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the dried peptide-resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC.

Impact of Met(CF3) Incorporation on Peptide Properties

The introduction of a trifluoromethyl group in place of a methyl group at the methionine side chain can have a profound impact on the physicochemical and biological properties of the resulting peptide.

Conformational Effects

The steric bulk and electronic properties of the CF3 group can influence the local peptide conformation. The increased hydrophobicity of the Met(CF3) side chain may promote its burial within the peptide structure, potentially stabilizing folded conformations.

Enhanced Stability

-

Proteolytic Stability: The S-CF3 moiety is anticipated to be more resistant to enzymatic cleavage by proteases that recognize and cleave at methionine residues. This is due to the altered size, electronics, and hydrophobicity of the side chain, which may hinder recognition by the enzyme's active site.

-

Chemical Stability: As previously mentioned, the trifluoromethyl group enhances the oxidative stability of the sulfur atom. This is a significant advantage over natural methionine, which is prone to oxidation.[3]

Increased Hydrophobicity

The trifluoromethyl group is significantly more hydrophobic than a methyl group. The incorporation of Met(CF3) will therefore increase the overall hydrophobicity of the peptide.[4] This can have several consequences:

-

Enhanced Receptor Binding: The increased hydrophobicity may lead to improved binding affinity for receptors with hydrophobic binding pockets.

-

Improved Membrane Permeability: In some cases, increased lipophilicity can enhance the ability of a peptide to cross cell membranes.

-

Potential for Aggregation: A significant increase in hydrophobicity can also lead to issues with peptide aggregation and reduced solubility in aqueous solutions. Careful sequence design is necessary to mitigate this risk.

Analytical Characterization of Met(CF3)-Containing Peptides

The unique properties of the trifluoromethyl group provide valuable handles for the analytical characterization of peptides containing this modified amino acid.

Mass Spectrometry

-

Molecular Weight Determination: The incorporation of Met(CF3) will result in a predictable mass shift compared to the native peptide, which can be readily confirmed by mass spectrometry. The mass difference between Met and Met(CF3) is +54.02 Da.

-

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the fragmentation pattern of the peptide will be influenced by the presence of the Met(CF3) residue. While detailed fragmentation studies are limited, it is expected that the peptide backbone will fragment according to standard rules (b- and y-ions). The stability of the S-CF3 bond suggests that fragmentation within the side chain may be less prevalent than in some other modified amino acids.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the three magnetically equivalent fluorine atoms in the CF3 group makes 19F NMR a powerful tool for studying the structure and dynamics of Met(CF3)-containing peptides.[5]

-

Conformational Probing: The chemical shift of the 19F signal is highly sensitive to the local electronic environment. Changes in peptide conformation, ligand binding, or solvent exposure can lead to measurable changes in the 19F chemical shift.

-

Structural and Dynamic Studies: 19F NMR can be used to study protein folding, dynamics, and interactions with other molecules, with the CF3 group serving as a non-perturbative, site-specific probe.

Conclusion

This compound represents a valuable building block for the synthesis of novel peptides with enhanced chemical and biological properties. Its increased stability against oxidation and the potential for improved proteolytic resistance make it an attractive alternative to natural methionine in peptide drug design. The unique analytical handle provided by the trifluoromethyl group, particularly for 19F NMR studies, further enhances its utility as a research tool. While specific protocols for its use in SPPS are still emerging, the principles outlined in this guide, based on established Fmoc chemistry and an understanding of the properties of fluorinated compounds, provide a solid foundation for its successful application in the laboratory. As the demand for more robust and effective peptide therapeutics continues to grow, the strategic use of modified amino acids like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

ResearchGate. Fmoc Solid-Phase Peptide Synthesis | Request PDF. ResearchGate. Available at: [Link]

-

RSC Publishing. Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. Available at: [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. Available at: [Link]

-

Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

-

National Institutes of Health. Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. National Institutes of Health. Available at: [Link]

-

PMC. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. Available at: [Link]

-

ResearchGate. Electrophilic S-Trifluoromethylation of Cysteine Side Chains in alpha- and beta-Peptides: Isolation of Trifluoronethylated Sandostatin (R) (Octreotide) Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity... | Download Table. ResearchGate. Available at: [Link]

-

PubMed. Laser-Initiated Radical Trifluoromethylation of Peptides and Proteins: Application to Mass-Spectrometry-Based Protein Footprinting. PubMed. Available at: [Link]

-

PubMed. Better stability of total homocysteine measurement with sodium fluoride than with EDTA. PubMed. Available at: [Link]

-

MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Available at: [Link]

-

ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]

-

ResearchGate. (PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides. ResearchGate. Available at: [Link]

-

PMC. Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]

-

Aapptec Peptides. Fmoc-Met(O)-OH; N-Fmoc-L-methionine-D,L-sulfoxide; CAS 76265-70-8. Aapptec Peptides. Available at: [Link]

-

ACS Publications. Inorganic Chemistry Vol. 65 No. 4. ACS Publications. Available at: [Link]

-

PubMed. Comparative effects of atorvastatin, simvastatin, and fenofibrate on serum homocysteine levels in patients with primary hyperlipidemia. PubMed. Available at: [Link]

-

PMC. Fluorinated peptide biomaterials. PMC. Available at: [Link]

-

ResearchGate. Stability of Plasma Homocysteine, S-Adenosylmethionine, and S-Adenosylhomocysteine in EDTA, Acidic Citrate, and PrimavetteTM Collection Tubes. ResearchGate. Available at: [Link]

-

YouTube. Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. Available at: [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynth.com [biosynth.com]

- 4. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laser-Initiated Radical Trifluoromethylation of Peptides and Proteins: Application to Mass-Spectrometry-Based Protein Footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-Met(CF3)-OH: A Non-Canonical Amino Acid for Enhanced Peptide Stability and Function

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-canonical amino acids into peptide therapeutics is a cornerstone of modern drug development, offering a powerful tool to modulate pharmacological properties. This guide provides a comprehensive technical overview of N-α-Fmoc-S-trifluoromethyl-L-methionine (Fmoc-Met(CF3)-OH), a fluorinated analog of methionine. We delve into its fundamental physicochemical properties, synthesis, and its application in Fmoc-based solid-phase peptide synthesis (SPPS). This document elucidates the critical advantages conferred by the S-trifluoromethyl group, most notably its profound resistance to oxidation, and discusses its impact on peptide structure and bioactivity. Detailed experimental considerations and protocols are provided to enable researchers to effectively utilize this promising building block in the design of next-generation peptide-based therapeutics.

Introduction: The Challenge of Methionine Oxidation in Peptide Therapeutics

Methionine (Met), with its thioether side chain, is one of the most susceptible amino acid residues to oxidation, a significant degradation pathway for peptide and protein therapeutics. Oxidation of the sulfur atom to methionine sulfoxide (Met(O)) or methionine sulfone (Met(O2)) introduces a chiral center, leading to a mixture of diastereomers, and alters the local polarity and steric bulk of the side chain.[1][2] These modifications can lead to a cascade of detrimental effects, including:

-

Loss of Biological Activity: Altered side chain properties can disrupt critical binding interactions with target receptors or enzymes.

-

Altered Pharmacokinetics: Changes in hydrophilicity and structure can impact the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

-

Increased Immunogenicity: The introduction of oxidized forms can be recognized as foreign by the immune system, potentially leading to an adverse immune response.

While various strategies exist to mitigate methionine oxidation during synthesis and storage, such as the inclusion of scavengers in cleavage cocktails, these are often palliative rather than preventative.[3][4] A more robust solution lies in the substitution of methionine with a non-oxidizable isostere that preserves or enhances its desired physicochemical properties.

This compound: A Chemically Stable Methionine Analog

This compound presents a compelling solution to the challenge of methionine oxidation. The replacement of the side-chain methyl group with a trifluoromethyl (CF3) group dramatically alters the electronic properties of the sulfur atom, rendering it significantly more resistant to oxidation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 928654-78-8 | [5] |

| Molecular Formula | C₂₀H₁₈F₃NO₄S | [5] |

| Molecular Weight | 425.42 g/mol | |

| Appearance | White to off-white powder | |

| Storage | Store at -20°C for long-term stability. | [5] |

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density on the adjacent sulfur atom, making it less nucleophilic and therefore less susceptible to electrophilic attack by oxidizing agents. Trifluoromethyl sulfides are known to be significantly less reactive towards oxidation compared to their methyl sulfide counterparts.[6] This intrinsic chemical stability is the primary driver for the use of this compound in peptide design.

Synthesis of this compound

Conceptual Synthetic Pathway

The synthesis would likely begin with a suitable homocysteine derivative, which possesses the necessary thiol group for trifluoromethylation.

Sources

- 1. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. cusabio.com [cusabio.com]

- 6. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]

solubility of Fmoc-Met(CF3)-OH in DMF and other solvents

An In-Depth Technical Guide to the Solubility of Fmoc-Met(CF3)-OH for Advanced Peptide Synthesis

Introduction

In the landscape of synthetic peptide chemistry, the incorporation of non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Among these, fluorinated amino acids have garnered significant attention due to their ability to enhance metabolic stability, improve protein-protein interactions, and influence peptide conformation. This compound, a trifluoromethylated derivative of methionine, is one such building block that offers unique advantages in drug design and development.

However, the successful incorporation of any amino acid derivative into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent. Inadequate dissolution can lead to incomplete acylation, resulting in deletion sequences and challenging purification profiles. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its behavior in common SPPS solvents, protocols for solubility determination, and practical guidance for its effective use in peptide synthesis.

Physicochemical Properties of this compound

Understanding the chemical nature of this compound is paramount to predicting and managing its solubility. The key structural features of this molecule are the bulky, non-polar Fmoc protecting group, the trifluoromethylated methionine side chain, and the polar carboxylic acid.

| Property | Value | Source |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-S-trifluoromethyl-L-methionine | Cusabio[1] |

| CAS Number | 928654-78-8 | Cusabio[1] |

| Molecular Formula | C20H18F3NO4S | Cusabio[1] |

| Molecular Weight | 425.42 g/mol | Cusabio[1] |

The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly alters the electronic properties of the methionine side chain, making it more electron-withdrawing compared to the standard methyl group. This modification can influence intermolecular interactions and, consequently, solubility. While the large, hydrophobic Fmoc group generally confers good solubility in organic solvents, the overall solubility of this compound will be a balance of the contributions from its various structural components.

Solubility in Common SPPS Solvents: A Qualitative Assessment

Fmoc-amino acids are generally well-soluble in polar aprotic solvents, which are the workhorses of SPPS.[2] The high polarity of these solvents is effective at solvating the polar carboxylic acid and the amide backbone, while their non-protic nature prevents unwanted side reactions.

| Solvent | Abbreviation | Suitability for Dissolving this compound | Commentary |

| N,N-Dimethylformamide | DMF | Highly Recommended | The most common and effective solvent for SPPS.[2] It offers excellent solvating power for a wide range of Fmoc-amino acids. |

| N-Methyl-2-pyrrolidone | NMP | Highly Recommended | A viable alternative to DMF, sometimes offering superior performance for dissolving difficult sequences or large amino acid derivatives.[2] |

| Dichloromethane | DCM | Conditionally Recommended | Often used for washing steps in SPPS.[2] While it can dissolve many Fmoc-amino acids, its lower polarity compared to DMF and NMP may result in lower solubility for some derivatives. |

| PolarClean | - | Promising Alternative | A green solvent that has shown high solubility for many Fmoc-amino acids, with most being soluble at >0.9 M.[3] |

While high solubility is anticipated in DMF and NMP, it is crucial for researchers to perform their own assessments, especially when working with high concentrations or in automated synthesis platforms where complete dissolution is critical.

Experimental Workflow for Solubility Determination

To address the absence of quantitative data, the following protocol provides a reliable method for determining the solubility of this compound in a solvent of choice. This self-validating approach ensures that the concentration used in subsequent synthesis steps is appropriate.

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol for Solubility Determination

-

Preparation of a Saturated Solution:

-

To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).

-

To each vial, add an increasing volume of the chosen solvent (e.g., DMF) to create a range of concentrations.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator until equilibrium is reached (typically several hours).

-

-

Separation of Undissolved Solute:

-

For any vials containing undissolved solid, centrifuge the suspension to pellet the solid material.

-

Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved particles.

-

-

Quantification of Solubilized this compound:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at a wavelength where the Fmoc group has a strong absorbance (around 301 nm).

-

Calculate the concentration of this compound in the original supernatant using a pre-determined calibration curve. The highest concentration achieved represents the solubility.

-

Recommended Protocol for Preparing a Stock Solution for SPPS

For practical application in SPPS, preparing a stock solution of known concentration is essential. The following protocol outlines a standard procedure for dissolving this compound for use in both manual and automated peptide synthesis.

Caption: Workflow for preparing a stock solution of this compound.

Step-by-Step Protocol for Stock Solution Preparation

-

Determine the Required Concentration: For standard SPPS, a concentration of 0.2 M to 0.5 M is typically used.

-

Calculate the Required Mass and Volume: Based on the desired concentration and volume, calculate the mass of this compound and the volume of solvent needed.

-

Dissolution:

-

Add the weighed this compound to a clean, dry vial.

-

Add the calculated volume of high-purity, amine-free DMF.

-

Vortex the solution until the solid is fully dissolved. Gentle sonication in a water bath can be used to expedite dissolution if necessary.

-

-

Visual Inspection: Before use, visually inspect the solution to ensure it is clear and free of any particulate matter.

Troubleshooting Dissolution Issues

In the event that this compound does not readily dissolve, the following troubleshooting steps can be taken:

-

Sonication: As mentioned, sonication can help break up aggregates and increase the rate of dissolution.

-

Gentle Warming: Gently warming the solution (e.g., to 30-40 °C) can increase solubility. However, care should be taken to avoid any potential degradation of the amino acid derivative.

-

Co-solvents: In challenging cases, the addition of a small percentage of a co-solvent like NMP to DMF may improve solubility.

-

Solvent Quality: Ensure that the solvent is of high purity and anhydrous, as contaminants can sometimes affect solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its physicochemical properties and the general behavior of Fmoc-amino acids allows for its effective use in SPPS. It is expected to be well-soluble in standard polar aprotic solvents such as DMF and NMP. By following the provided protocols for solubility determination and stock solution preparation, researchers can confidently incorporate this valuable non-canonical amino acid into their synthetic peptides, paving the way for the development of novel and improved peptide therapeutics.

References

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

Cusabio. This compound. [Link]

Sources

Technical Guide: Stability & Storage of Fmoc-Met(CF3)-OH

The following technical guide is structured to serve as an authoritative reference for the stability, storage, and application of Fmoc-Met(CF3)-OH (Fmoc-L-Trifluoromethionine). It synthesizes chemical principles with practical laboratory protocols.

Optimizing the "Super-Methionine" for Peptide Synthesis

Document Control:

-

Compound: Fmoc-L-Trifluoromethionine (this compound)

-

CAS Registry: 928654-78-8 (Generic/Isomer specific variants exist)

-

Molecular Formula:

-

Molecular Weight: ~425.4 g/mol

Executive Summary: The Fluorine Effect

This compound represents a critical tool in modern medicinal chemistry, often described as "super-methionine." Unlike native Methionine (Met), which is notoriously susceptible to oxidation (forming sulfoxides and sulfones) during storage and synthesis, the trifluoromethyl (

The electron-withdrawing nature of the

Chemical Stability Profile

The Fluorine Shield (Oxidative Stability)

In native Methionine, the sulfur atom has a lone pair available for attack by Reactive Oxygen Species (ROS), leading to Met(O). In this compound, the three fluorine atoms exert a strong inductive effect (

-

Implication: You do not need to use reducing agents (e.g., ethanedithiol) in the cleavage cocktail to prevent side-chain oxidation, simplifying downstream purification.

-

Storage Benefit: The compound is stable in air (aerobic conditions) regarding side-chain integrity, unlike Fmoc-Met-OH which requires strict inert atmosphere.

The Fmoc Vulnerability (Base Sensitivity)

While the side chain is robust, the N-terminal Fmoc group remains sensitive to base.

-

Degradation Pathway: Spontaneous loss of the Fmoc group occurs in the presence of secondary amines or basic impurities/vapors.

-

Hydrolysis: Moisture can catalyze the hydrolysis of the carbamate linkage over long periods, especially if stored above

.

Racemization Risk

The

-

Risk: Elevated risk of racemization (conversion of L to D isomer) during the activation step of peptide synthesis (e.g., using HATU/DIEA).

-

Mitigation: Use collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA during coupling to minimize proton abstraction.

Storage & Handling Protocols

To maintain purity

Long-Term Storage (Archive)

-

Temperature:

(Standard) or -

Atmosphere: Desiccated. While oxidation is less of a concern, moisture exclusion is critical to prevent Fmoc hydrolysis.

-

Container: Amber glass or opaque plastic to prevent UV-induced radical formation (though less critical than for Trp/Tyr).

Short-Term (Working Bench)

-

Temperature:

is acceptable for up to 4 weeks. -

Stability Window: Stable at Room Temperature (

) for 48-72 hours in solid state. -

Solution Stability: Once dissolved in DMF/NMP, use within 12 hours . Spontaneous Fmoc cleavage occurs slowly in polar aprotic solvents even without base.

Quantitative Storage Specifications

| Parameter | Condition | Rationale |

| Primary Threat | Moisture / Base | Prevents Fmoc cleavage. |

| Secondary Threat | Heat | Accelerates hydrolysis. |

| Minor Threat | Oxidation | Side-chain is fluorinated (resistant). |

| Temp (Long Term) | Halts kinetic degradation. | |

| Hygroscopicity | Low to Moderate | Equilibrate to RT before opening. |

| Retest Interval | 12 Months | Verify Purity (HPLC) & Enantiomeric Excess. |

Visualizing the Stability Logic

The following diagram illustrates the mechanistic difference between Native Met and Met(CF3), dictating their storage needs.

Figure 1: Mechanistic basis for the superior stability of this compound compared to native Methionine.

Experimental Protocol: Quality Control (QC)

Before committing valuable resin or reagents, perform this QC check if the batch is older than 6 months.

Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g.,

, -

Mobile Phase A:

TFA in Water. -

Mobile Phase B:

TFA in Acetonitrile. -

Gradient:

B over 20 min. -

Detection: UV at

(Fmoc absorption). -

Acceptance Criteria: Main peak

. Look for a pre-peak (free Fmoc-OH) or post-peak (dimers).

Enantiomeric Purity (Chiral HPLC)

-

Critical Step: Due to the electron-withdrawing effect, verify the L-isomer has not racemized during prolonged storage.

-

Column: Chiralpak AD-H or equivalent.

-

Mobile Phase: Hexane/IPA (Isocratic).

-

Limit: D-Isomer

.

Workflow: Handling "The Thaw"

Improper warming of frozen reagents is the #1 cause of degradation (condensation).

Figure 2: The "No-Condensation" Thaw Protocol. Crucial for preventing hydrolysis.

References

-

Cusabio. (n.d.). This compound Product Datasheet. Retrieved from [Link]

-

Gadais, C., et al. (2018). Tailored approaches towards the synthesis of L-S-trifluoromethylcysteine and L-trifluoromethionine containing peptides. ResearchGate. Retrieved from [Link]

-

PubChem. (2025).[1] Trifluoromethionine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Bin, P., et al. (2017). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. PubMed Central. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Introduction of Trifluoromethyl-Methionine in Peptide Chemistry

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic modification of peptides to enhance their therapeutic properties is a paramount objective. The introduction of fluorinated amino acids has emerged as a powerful strategy to modulate the conformational, metabolic, and binding attributes of peptides.[1] Among these, S-Trifluoromethyl-L-methionine (Tfm), an analogue of methionine where the S-methyl group is replaced by a trifluoromethyl (CF3) group, offers a unique combination of properties that are highly advantageous for peptide design.

The trifluoromethyl group is a fascinating entity in medicinal chemistry. It is roughly twice the size of a methyl group, highly hydrophobic, and possesses a strong electron-withdrawing nature.[2] When incorporated into a peptide backbone, these characteristics can induce significant changes in local conformation, enhance proteolytic stability, and improve binding affinity. Furthermore, the three equivalent fluorine atoms of the CF3 group serve as a highly sensitive and unobtrusive ¹⁹F Nuclear Magnetic Resonance (NMR) probe, allowing for detailed studies of peptide structure, dynamics, and interactions without disturbing the overall fold.[3][4]

This guide provides a comprehensive technical overview for the researcher, scientist, and drug development professional on the theory and practice of incorporating trifluoromethyl-methionine into peptide sequences. We will delve into the fundamental properties of Tfm, provide detailed, field-proven protocols for its synthesis and incorporation via Solid-Phase Peptide Synthesis (SPPS), discuss methods for characterization, and explore the profound impact of this unique amino acid on peptide chemistry.

Physicochemical Properties: Trifluoromethyl-Methionine vs. Methionine

The substitution of a methyl group with a trifluoromethyl group imparts a dramatic shift in the physicochemical properties of the methionine side chain. Understanding these differences is critical to predicting and interpreting the effects of Tfm incorporation on peptide behavior. The primary differences lie in size, hydrophobicity, and electronic effects.

-

Steric Bulk: The CF₃ group is significantly larger than the CH₃ group, with a van der Waals volume of approximately 42.6 ų compared to 22.4 ų for the methyl group. This increased steric demand can influence local peptide conformation and packing within a protein structure.

-

Hydrophobicity: The Tfm side chain is substantially more hydrophobic than methionine. While methionine is already considered a non-polar, hydrophobic residue[5][6], the replacement of hydrogen atoms with highly electronegative fluorine atoms drastically increases its lipophilicity. This enhanced hydrophobicity can drive deeper burial of the side chain within a protein core or enhance interactions with hydrophobic pockets in target receptors.[2]

-

Electronic Effects: The strong electron-withdrawing nature of the CF₃ group polarizes the C-S bond, making the sulfur atom less nucleophilic and more resistant to oxidation compared to the thioether in methionine.[7][8][9] This is a key advantage, as methionine oxidation is a common and often undesirable side reaction during peptide synthesis and storage.[10]

Below is a comparative summary of these key properties.

| Property | L-Methionine (Met) | L-Trifluoromethyl-Methionine (Tfm) | Causality of Difference & Implication in Peptide Chemistry |

| Side Chain Formula | -CH₂-CH₂-S-CH₃ | -CH₂-CH₂-S-CF₃ | Replacement of H with highly electronegative F atoms. |

| Van der Waals Volume | ~22.4 ų (for -CH₃) | ~42.6 ų (for -CF₃) | Larger size of fluorine atoms imposes greater steric constraints, potentially stabilizing specific secondary structures.[2] |

| Hydrophobicity Index | 74 (pH 7)[5] | Estimated > 100 | The CF₃ group is one of the most lipophilic functional groups, significantly enhancing peptide hydrophobicity and membrane permeability.[2] |

| Susceptibility to Oxidation | High (forms Met(O)) | Low | The electron-withdrawing CF₃ group deactivates the sulfur atom, preventing oxidation during cleavage and handling.[10] |

| ¹⁹F NMR Signal | None | Strong, single resonance | Provides a powerful, non-perturbative probe for structural and interaction studies.[3] |

Synthesis of Fmoc-L-Trifluoromethyl-Methionine (Fmoc-L-Tfm-OH)

The successful incorporation of Tfm into peptides via Fmoc-SPPS first requires the synthesis of the N-α-Fmoc protected building block. While Fmoc-L-Tfm-OH is commercially available from specialized suppliers, understanding its synthesis is valuable. The synthesis begins with the generation of the free amino acid, L-Tfm, which can then be protected. A common route starts from N-acetyl-D,L-homocysteine thiolactone.[4]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Fmoc-L-Tfm-OH.

Step-by-Step Laboratory Protocol (Adapted from General Procedures)

Objective: To synthesize Fmoc-L-Tfm-OH from L-Tfm.

Materials:

-

L-Trifluoromethyl-methionine (L-Tfm)

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

Ethyl Acetate

-

Hexanes

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve L-Tfm (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring L-Tfm solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Acidification: After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with two portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form. Extract the product into three portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Fmoc-L-Tfm-OH can be purified by flash chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to yield a white solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Incorporation of Tfm into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Tfm-OH into a growing peptide chain follows the standard principles of Fmoc-SPPS.[2][11] However, due to the steric bulk of the Tfm side chain, which is adjacent to the reactive carboxyl group, coupling reactions can be more challenging than for standard amino acids. Therefore, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields.

SPPS Workflow for Tfm Incorporation

Caption: Standard Fmoc-SPPS cycle for incorporating Tfm.

Detailed SPPS Protocol for Tfm Incorporation

Objective: To incorporate one residue of Fmoc-L-Tfm-OH into a peptide sequence on a solid support. This protocol assumes a 0.1 mmol synthesis scale.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Tfm-OH (4 equivalents, 0.4 mmol)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.95 equivalents, 0.395 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Ensure the peptide-resin has undergone successful Fmoc deprotection of the previous amino acid and has been thoroughly washed with DMF to remove residual piperidine.[1][12]

-

Activation Solution Preparation: In a clean, dry vial, dissolve Fmoc-L-Tfm-OH and HATU in anhydrous DMF (approx. 2 mL).

-

Activation: Add DIPEA to the activation solution. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes. Causality Note: Pre-activation forms the highly reactive OAt-ester of Tfm, which is necessary to overcome the steric hindrance and drive the coupling reaction to completion.

-

Coupling Reaction: Add the activation solution to the peptide-resin in the reaction vessel. Agitate the mixture using a shaker or nitrogen bubbling for at least 2 hours at room temperature. Longer coupling times (4 hours to overnight) may be necessary depending on the sequence.

-

Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a qualitative Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling is incomplete.

-

Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 3-5. Expertise Insight: For sterically hindered residues like Tfm, a double coupling is often a prudent default strategy to ensure maximal yield and avoid deletion sequences.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amine groups and prevent the formation of deletion peptides, treat the resin with a solution of acetic anhydride and DIPEA in DMF (capping mixture) for 10 minutes. Wash again with DMF.

-

Continuation: The resin is now ready for the Fmoc deprotection of the newly added Tfm residue to continue the synthesis of the peptide chain.

Choice of Coupling Reagents for Tfm

Standard coupling reagents like HBTU or HCTU can be effective, but for challenging couplings involving sterically hindered amino acids, more potent reagents are recommended.[13]

| Reagent | Class | Advantage for Tfm |

| HBTU/HCTU | Aminium | Standard, cost-effective. May require longer coupling times or double coupling. |

| HATU | Aminium | Forms highly reactive OAt esters. The HOAt leaving group provides anchimeric assistance, accelerating the reaction. Highly recommended for Tfm. |

| COMU | Aminium | Based on the Oxyma Pure leaving group, which has low racemization potential and high reactivity. An excellent alternative to HATU. |

Cleavage and Deprotection of Tfm-Containing Peptides

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all acid-labile side-chain protecting groups.[14] A key advantage of Tfm is its resistance to oxidation. Standard methionine often requires specific scavengers in the cleavage cocktail to prevent its conversion to methionine sulfoxide.[7][10] While Tfm is stable, the rest of the peptide may contain sensitive residues (e.g., Trp, Cys) that necessitate the use of scavengers.

Recommended Cleavage Cocktail

A standard and robust cleavage cocktail suitable for most peptides, including those containing Tfm, is "Reagent K" or a variation thereof.

Reagent K (Modified for Tfm Peptides):

-

Trifluoroacetic Acid (TFA): 90.0% (The strong acid that cleaves the peptide from the resin and removes protecting groups)

-

Water: 5.0% (Cation scavenger)

-

Thioanisole: 2.5% (Cation scavenger, protects Trp)

-

1,2-Ethanedithiol (EDT): 2.5% (Cation scavenger, protects Trp)

Self-Validating System: The combination of multiple scavengers ensures that highly reactive carbocations generated during the deprotection of side chains (e.g., from Boc or Trt groups) are effectively quenched, preventing re-attachment to sensitive residues like Tryptophan.[15][16] Even though Tfm's sulfur is not nucleophilic, protecting other residues is critical for the purity of the final product.

Step-by-Step Cleavage Protocol

-

Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.

-

Add Cocktail: Add the pre-chilled cleavage cocktail (e.g., 5-10 mL) to the resin.

-

Reaction: Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filtration: Filter the cleavage mixture away from the resin beads into a cold centrifuge tube.

-

Washing: Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide. Combine the filtrates.

-

Precipitation: Add the TFA solution dropwise to a large volume (approx. 40 mL) of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by Reverse-Phase HPLC.

Characterization of Tfm-Containing Peptides

The successful synthesis and purification of a Tfm-peptide must be confirmed by rigorous analytical techniques. Mass spectrometry, ¹⁹F NMR, and Circular Dichroism are the primary tools for this purpose.

Impact of Tfm on Peptide Structure

Caption: Logical relationships of Tfm substitution on peptide properties.

Analytical Techniques and Expected Results

| Technique | Purpose | Expected Result for Tfm-Peptide |

| Mass Spectrometry (LC-MS/ESI-MS) | Confirm identity and purity | The observed mass should match the calculated mass for the Tfm-containing sequence. The mass difference between a Met- and Tfm-peptide is +38.03 Da (CF₃ vs. CH₃). |

| ¹⁹F NMR Spectroscopy | Confirm Tfm incorporation and probe local environment | A single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift is highly sensitive to the local environment (e.g., solvent exposure, secondary structure), providing valuable structural information.[3][17] |

| Circular Dichroism (CD) Spectroscopy | Determine secondary structure content | The incorporation of Tfm can stabilize or destabilize helical structures depending on the context. A comparison of CD spectra between the native and Tfm-peptide will reveal changes in helicity.[18][19][20] |

| Reverse-Phase HPLC (RP-HPLC) | Purify and assess hydrophobicity | The Tfm-peptide will exhibit a significantly longer retention time than its methionine counterpart due to its increased hydrophobicity. |

Conclusion

The introduction of trifluoromethyl-methionine into peptides represents a sophisticated and powerful tool for the modern peptide chemist. Its unique combination of steric bulk, extreme hydrophobicity, and oxidative stability, coupled with its utility as a ¹⁹F NMR probe, provides a versatile means to enhance the therapeutic potential of peptide-based drugs. The protocols and insights provided in this guide, grounded in established chemical principles and best practices, offer a clear pathway for the successful synthesis, purification, and characterization of Tfm-containing peptides. As the demand for more robust and effective peptide therapeutics continues to grow, the strategic application of unique building blocks like Tfm will undoubtedly play a crucial role in the future of drug design and development.

References

- Culty, M. (2009). Methods and protocols of modern solid phase peptide synthesis.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Han, Y., et al. (1997). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 49(2), 127-132. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]

-

Angell, Y. L., et al. (2007). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 39(2), 137-147. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Jerala, R., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 128(11), 2652–2663. [Link]

-

Dean, R. T., et al. (1997). Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. Archives of Biochemistry and Biophysics, 340(1), 135-142. [Link]

- Aledo, J. C. (2010).

-

Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

-

Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]

-

Jerala, R., et al. (2024). Estimation of peptide helicity from circular dichroism using the ensemble model. The Journal of Physical Chemistry B, 128(11), 2652–2663. [Link]

-

Rennella, E., et al. (2018). High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. Angewandte Chemie International Edition, 57(49), 16213-16217. [Link]

-

Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3220-3229. [Link]

-

Du, J., et al. (1997). Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR. Biochemistry, 36(11), 3108-3116. [Link]

-

Jerala, R., et al. (2024). Estimation of peptide helicity from circular dichroism using the ensemble model. Repository of the University of Ljubljana. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

Dean, R. T., et al. (1997). Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems. Archives of Biochemistry and Biophysics, 340(1), 135-142. [Link]

-

Sonnichsen, F. D., et al. (1994). Predicted and trifluoroethanol-induced alpha-helicity of polypeptides. Protein Science, 3(11), 1935-1943. [Link]

-

Quora. (2017). What makes methionine hydrophobic rather than hydrophilic?. Retrieved from [Link]

-

ResearchGate. (n.d.). Circular dichroism spectra measured at 20 °C (a) and percent helicity.... Retrieved from [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Strategic Integration of Fmoc-Met(CF3)-OH in Modern Peptide Synthesis: An In-depth Technical Guide

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and chemical biology. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides. This technical guide provides an in-depth exploration of Fmoc-Met(CF3)-OH, a trifluoromethylated methionine building block, for solid-phase peptide synthesis (SPPS). We will delve into the unique advantages conferred by the S-trifluoromethyl group, provide detailed, field-proven protocols for its seamless integration into peptide sequences, and discuss its application as a powerful ¹⁹F NMR probe for structural and interaction studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this novel building block to enhance their peptide-based research and development endeavors.

Introduction: The Rationale for Trifluoromethylated Methionine

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric bulk, comparable to an isopropyl group, and strong electron-withdrawing character.[1] When appended to the sulfur atom of methionine, it creates a novel amino acid analogue, S-trifluoromethyl-methionine (Met(CF3)), with distinct properties compared to its natural counterpart.

The primary motivations for incorporating Met(CF3) into a peptide sequence are:

-

Enhanced Metabolic Stability: The native thioether of methionine is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can alter the peptide's structure and function. The electron-withdrawing nature of the trifluoromethyl group is anticipated to increase the oxidation potential of the sulfur atom, thereby enhancing the peptide's resistance to oxidative degradation.

-

Modulation of Physicochemical Properties: The highly lipophilic CF3 group can significantly increase the overall hydrophobicity of a peptide, potentially improving its membrane permeability and interaction with hydrophobic receptor pockets.[2]

-

A Sensitive ¹⁹F NMR Probe: The three equivalent fluorine atoms of the CF3 group provide a strong and sharp signal in ¹⁹F NMR spectroscopy.[3] This allows for the sensitive monitoring of the local environment of the Met(CF3) residue, providing valuable insights into peptide conformation, dynamics, and interactions with biological targets.[4]

This guide will provide the necessary technical details to effectively utilize this compound in your peptide synthesis workflows.

Physicochemical Properties of this compound

A comprehensive understanding of the building block's properties is essential for its successful application.

| Property | Value | Source |

| CAS Number | 928654-78-8 | [5] |

| Molecular Formula | C20H18F3NO4S | [5] |

| Purity | Typically >95% | [5] |

| Form | Lyophilized powder | [5] |

| Storage | Store at -20°C upon receipt. Aliquoting is recommended to avoid repeated freeze-thaw cycles. Short-term storage at 4°C for up to one week is acceptable. For long-term storage, -20°C to -80°C is recommended for up to 6 months. | [5] |

Solid-Phase Peptide Synthesis (SPPS) with this compound: A Step-by-Step Protocol

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS.[6] However, as with any non-canonical amino acid, careful attention to the coupling and deprotection steps is crucial for optimal results.

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for Incorporating this compound

This protocol is designed for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted accordingly for different scales.

Materials:

-

This compound

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)[9]

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)[10]

-

Diethylether (cold)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[9]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Causality: The two-step deprotection ensures complete removal of the Fmoc group, which can be monitored by the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[6]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Couple for 1-2 hours at room temperature.

-

Causality: HATU is a highly efficient coupling reagent that minimizes racemization.[7][8] The use of excess reagents drives the coupling reaction to completion. While no specific literature on the coupling efficiency of this compound was found, a slightly extended coupling time is a prudent starting point for this sterically demanding, non-canonical amino acid.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) for 2-3 hours at room temperature.[1][11]

-

Causality & Self-Validation: The choice of scavengers is critical to prevent side reactions with sensitive residues.[11] For peptides containing Met(CF3), the standard scavengers for methionine, such as thioanisole, should be included to prevent potential side reactions, although the stability of the S-CF3 group to strong acid requires further investigation. The use of a well-established cleavage cocktail provides a self-validating system by minimizing common side reactions.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

-

Stability Considerations for the S-Trifluoromethyl Group

While the trifluoromethyl group is generally considered to be chemically robust, its stability on a sulfur atom throughout the SPPS process warrants consideration.

-

Stability to Piperidine: The C-F bonds in the CF3 group are strong, and the group is stable to the basic conditions of Fmoc deprotection with piperidine.

Applications of Met(CF3) in Peptide Science

Enhancing Proteolytic Stability

The incorporation of non-natural amino acids is a common strategy to improve the resistance of peptides to enzymatic degradation.[14] The steric bulk and altered electronic properties of the Met(CF3) side chain may hinder recognition and cleavage by proteases. However, the effect of fluorination on proteolytic stability is not always predictable and depends on the specific enzyme and the position of the modification.[14][15] Experimental validation is therefore essential.

Met(CF3) as a ¹⁹F NMR Probe

¹⁹F NMR is a powerful tool for studying the structure, dynamics, and interactions of biomolecules.[4] The trifluoromethyl group of Met(CF3) serves as an excellent ¹⁹F NMR probe due to:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance.

-

Large Chemical Shift Dispersion: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, leading to a wide range of chemical shifts that can report on conformational changes and binding events.[3]

The following diagram illustrates the concept of using ¹⁹F NMR to study peptide-protein interactions.

Caption: Probing peptide-protein interactions using ¹⁹F NMR of a Met(CF3)-labeled peptide.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced metabolic stability and altered physicochemical properties. Its incorporation into peptide sequences is straightforward using standard Fmoc-SPPS protocols with careful consideration of coupling conditions. Furthermore, the trifluoromethyl group serves as a highly sensitive ¹⁹F NMR probe, enabling detailed studies of peptide structure and interactions. As the demand for more sophisticated peptide-based therapeutics and research tools continues to grow, the strategic use of novel building blocks like this compound will undoubtedly play a pivotal role in advancing the field.

References

-

Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. (2023). National Institutes of Health. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health. [Link]

-

Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2014). ResearchGate. [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]

-

Optimizing Peptide Synthesis: The Role of Fmoc-D-3-Trifluoromethylphenylalanine. (2026). Pharmaffiliates. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

-

(PDF) Incorporation of CF3-Pseudoprolines into Peptides: A Methodological Study. (2017). ResearchGate. [Link]

-

A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (1993). PubMed. [Link]

-

Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. (2011). PubMed. [Link]

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2011). ACS Publications. [Link]

-

Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). PubMed. [Link]

-

Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. (2007). PubMed. [Link]

-

19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3. (2022). Nature Communications. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. [Link]

-

Incorporation of CF3-pseudoprolines into peptides: a methodological study. (2017). PubMed. [Link]

-

This compound. (n.d.). Cusabio. [Link]

-

The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Waters. [Link]

-

Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide. [Link]

-

Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). ResearchGate. [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2019). PLOS ONE. [Link]

-

Fluorine-containing macrocyclic peptides and peptidomimetics. (2015). Royal Society of Chemistry. [Link]

-

Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2011). Luxembourg Bio Technologies. [Link]

-

Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. (2014). ResearchGate. [Link]

-

Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. (2014). ResearchGate. [Link]

-

Purification of naturally occurring peptides by reversed-phase HPLC. (2007). ResearchGate. [Link]

-

Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM Corporation. [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2017). Dovepress. [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Wiley Online Library. [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2016). Biotage. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE. [Link]

-

19F NMR chemical shifts induced by a helical peptide. (2006). PubMed. [Link]

-

Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. (2000). ResearchGate. [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2020). DOI. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. cem.de [cem.de]

- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Integration of Trifluoromethionine (Met(CF3)) in Peptide Therapeutics

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Stability, Lipophilicity, and Biophysical Utility

Executive Summary

In the landscape of peptide drug discovery, the metabolic instability and oxidative susceptibility of Methionine (Met) residues represent significant liabilities. Methionine oxidation often leads to loss of potency, aggregation, and reduced shelf-life. Trifluoromethionine (Met(CF3) or TFM) , a non-canonical fluorinated analogue, offers a precise solution to these challenges.

By replacing the

Physicochemical Profile: Met vs. Met(CF3)

The substitution of hydrogen with fluorine induces profound electronic and steric changes. The trifluoromethyl group (

Table 1: Comparative Physicochemical Properties

| Property | Methionine (Met) | Trifluoromethionine (Met(CF | Implication for Drug Design |

| Electronic Effect | Electron-rich Sulfur (Nucleophilic) | Electron-deficient Sulfur (Non-nucleophilic) | Met(CF |

| Lipophilicity ( | Moderate | High (Hansch-Leo | Enhances membrane permeability and hydrophobic core packing. |

| Steric Volume | May require steric accommodation; stabilizes hydrophobic cores if space permits. | ||

| pKa Influence | Neutral | Modulates pKa of proximal groups | Can alter local electrostatic environment and H-bonding networks. |

| NMR Active Nuclei | Enables background-free structural screening in complex media. |

The Stability Advantage: Oxidative Resistance

The primary liability of Met is its rapid oxidation to methionine sulfoxide (Met(O)) and sulfone (Met(O

Mechanism of Resistance

The oxidative resistance of Met(CF

-

Electron Withdrawal: The electronegative fluorine atoms pull electron density away from the sulfur atom.

-

Nucleophilicity Reduction: The lone pairs on the sulfur atom become less available for nucleophilic attack on oxidants (e.g., the electrophilic oxygen of a peroxide).

-

Result: The reaction barrier for

-oxidation is raised significantly, rendering the residue chemically inert to standard biological oxidative stress.

Visualization: Oxidation Susceptibility Pathways

The following diagram illustrates the divergent pathways of Met and Met(CF

Figure 1: Mechanistic divergence of Methionine and Trifluoromethionine under oxidative conditions. The electron-withdrawing nature of the

Biophysical Utility: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> F NMR as a Structural Probe[1][2]

Met(CF

Advantages in Screening

-

High Sensitivity: The

group contains three equivalent fluorine atoms, generating a strong, singlet NMR signal. -

Chemical Shift Anisotropy (CSA): The fluorine signal is highly sensitive to changes in the local dielectric environment. Ligand binding or conformational shifts cause measurable changes in the chemical shift (

). -

Fragment Screening: Met(CF